(5-Chloro-6-hydroxypyridin-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
3-chloro-5-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN7O2/c1-10-20-21-14-13(18-2-3-24(10)14)22-4-6-23(7-5-22)16(26)11-8-12(17)15(25)19-9-11/h2-3,8-9H,4-7H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXYUYWBWMBCSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CNC(=O)C(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the triazole nucleus are known to bind to a variety of enzymes and receptors, showing versatile biological activities.
Mode of Action
Nevertheless, triazole compounds, which are part of this compound’s structure, are capable of forming hydrogen bonds due to their nitrogen atoms, enabling them to interact with various biological targets. This interaction can lead to changes in the function of the target, which can result in various biological effects.
Biochemical Pathways
It’s worth noting that triazole derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and more. These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
The presence of the triazole ring and other functional groups in the compound could influence its pharmacokinetic properties, potentially affecting its bioavailability.
Result of Action
Given the broad range of biological activities associated with triazole compounds, it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Biological Activity
The compound (5-Chloro-6-hydroxypyridin-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound can be described structurally as follows:
- Pyridine ring : Contains a chloro and hydroxy substituent.
- Triazole-pyrazine moiety : A 1,2,4-triazole fused with a pyrazine ring.
- Piperazine linker : Connects the triazole-pyrazine to the pyridine moiety.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in disease processes. Preliminary studies suggest that it may act as an inhibitor of certain kinases and enzymes linked to cancer and infectious diseases.
Antimicrobial Activity
Recent research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds similar to this compound have shown moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, MIC values against Staphylococcus aureus and Escherichia coli were reported at 32 μg/mL and 16 μg/mL respectively, indicating potential as an antibacterial agent .
Anti-Tubercular Activity
In studies focused on anti-tubercular agents:
- Efficacy : Compounds related to the target compound demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra. The most potent compounds showed IC90 values indicating effective inhibition at low concentrations .
Study on Antibacterial Activity
A study published in MDPI evaluated various derivatives for their antibacterial properties. Among them, certain derivatives exhibited strong activity against both Staphylococcus aureus and Escherichia coli, suggesting that modifications in the structure could enhance efficacy .
Study on Anti-Tubercular Agents
Another significant study focused on the synthesis of substituted piperazine derivatives showed promising results against tuberculosis. The findings indicated that these compounds could serve as potential candidates for further development in treating resistant strains of TB .
Research Findings Summary Table
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Triazolo-Pyrazine/Pyrimidine Derivatives
Compounds sharing the triazolo-pyrazine or pyrimidine core exhibit distinct pharmacological profiles based on substituent variations:
Key Observations :
- Triazolo-Pyrazine vs. Pyridazine : The target compound’s pyrazine core (vs. pyridazine in ) may confer higher aromatic stacking efficiency in hydrophobic binding pockets.
- Substituent Effects : The 5-chloro-6-hydroxypyridinyl group distinguishes the target compound from analogs like 8-chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine, which lacks a polar hydroxypyridine moiety. This difference likely impacts solubility and target engagement .
Piperazine-Linked Triazolo Compounds
Piperazine is a common linker in bioactive molecules due to its conformational flexibility. Comparisons include:
Key Observations :
Comparison with Analog Syntheses :
- highlights isomerization challenges in pyrazolo-triazolo-pyrimidines, suggesting the target compound’s synthetic route may require stringent conditions to avoid byproducts .
- ’s use of benzyl triethyl ammonium chloride as a phase-transfer catalyst could be adapted for efficient triazolo-pyrazine functionalization .
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for preparing this compound, and what intermediates are critical for ensuring purity?
- Methodology: The synthesis involves sequential transformations, starting with hydrazide derivatives (e.g., 6-chloropyridin-3-yl acetic acid hydrazide) reacting with isothiocyanates to form triazole-thiol intermediates. Alkylation or aminomethylation steps follow to introduce the triazolo-pyrazine and piperazine moieties . Key intermediates include 5-(6-chloropyridin-3-yl methyl)-4-phenyl-1,2,4-triazole-3-thiol and alkylated derivatives .
- Quality Control: Use HPLC with UV detection (λ = 230–297 nm) to monitor reaction progress and intermediate purity .
Q. Which spectroscopic and chromatographic techniques are essential for structural validation?
- NMR: ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm regiochemistry of the triazolo-pyrazine ring and substitution patterns on the piperazine .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
- X-ray Crystallography: For unambiguous confirmation of stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield of the triazolo-pyrazine intermediate?
- Approach:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates during cyclization .
- Catalysis: Introduce Pd-mediated coupling for aryl-aryl bond formation in the pyrazine ring .
- Temperature Control: Maintain 80–100°C during triazole ring closure to minimize side reactions .
- Data Analysis: Compare yields under varying conditions using ANOVA with post-hoc Tukey tests (α = 0.05) .
Q. What strategies address discrepancies in reported biological activity across in vitro models?
- Experimental Design:
- Use a split-plot design to test the compound against multiple cell lines (e.g., cancer vs. non-cancer) under standardized conditions (e.g., 48-hour exposure, 10 µM concentration) .
- Include positive controls (e.g., clozapine analogs for CNS targets) to benchmark activity .
Q. How can salt forms of this compound improve its pharmacokinetic properties?
- Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
